Ethylbenzene-2,3,4,5,6-D5 is a specific type of ethylbenzene molecule where five of the hydrogen atoms in its structure are replaced with deuterium (D), a stable isotope of hydrogen. This substitution alters the molecule's mass slightly, making it a valuable tool in various scientific research applications [].
One primary application of Ethylbenzene-2,3,4,5,6-D5 lies in the field of drug development. Researchers often incorporate deuterium into drug molecules to create isotopically labeled analogs. These analogs possess the same chemical properties and biological activity as the original drug but with a slightly increased mass due to the presence of deuterium [].
Isotopically labeled analogs like Ethylbenzene-2,3,4,5,6-D5 offer several advantages in pharmacokinetic studies. These studies investigate the movement, distribution, metabolism, and excretion of drugs within the body.
The increased mass of the labeled molecule allows for its easier detection and quantification in biological samples using techniques like mass spectrometry []. This facilitates tracking the drug's journey through the body and understanding its absorption, distribution, metabolism, and excretion (ADME) profile.
Deuterium substitution can minimize interference from other naturally occurring compounds in the body that might have similar structures to the drug. This improves the specificity of the analysis and provides more accurate data [].
Ethylbenzene-2,3,4,5,6-D5 has the molecular formula C8H10D5 and a molecular weight of approximately 133.23 g/mol. It is a stable isotope of ethylbenzene, which itself is a colorless liquid with a sweet odor and is primarily used to produce styrene. The presence of deuterium makes Ethylbenzene-2,3,4,5,6-D5 valuable in various scientific applications, particularly in tracking
Ethylbenzene-2,3,4,5,6-D5 itself does not have a specific mechanism of action as it's not typically used in biological systems. Its primary function is as a research tool to investigate the properties of other molecules through NMR spectroscopy.
Ethylbenzene-2,3,4,5,6-D5 can undergo typical reactions associated with ethylbenzene due to its structural similarities. These reactions include:
The unique isotopic labeling allows researchers to trace these reactions more effectively compared to non-labeled compounds .
Ethylbenzene-2,3,4,5,6-D5 can be synthesized through various methods:
These synthesis methods allow for high yields and purity levels suitable for research applications .
Ethylbenzene-2,3,4,5,6-D5 is primarily used in:
The compound's unique properties make it an essential tool in both organic chemistry and biochemistry research .
Interaction studies involving Ethylbenzene-2,3,4,5,6-D5 often focus on its behavior in biological systems or its reactivity with other compounds. These studies help elucidate how isotopic substitution affects reaction rates and pathways. For instance:
Ethylbenzene-2,3,4,5,6-D5 shares similarities with several compounds that have varying degrees of deuteration or structural modifications. Here’s a comparison:
Compound | Molecular Formula | Unique Features |
---|---|---|
Ethylbenzene | C8H10 | Parent compound used for styrene synthesis |
Benzene-d6 | C6D6 | Fully deuterated benzene; used in NMR studies |
Toluene-d8 | C7D8 | Deuterated toluene; useful for chemical kinetics |
Styrene-d8 | C8D8 | Deuterated styrene; used in polymer research |
Ethylbenzene-2,3,4,5,6-D5 is unique due to its specific pattern of deuteration at the 2nd to 6th positions on the benzene ring while retaining the ethyl group intact. This specific isotopic labeling allows for targeted studies that are not possible with other similar compounds .
Heterogeneous catalysis using deuterium gas (D₂) represents a cornerstone for large-scale deuteration. A breakthrough involves iridium nanoparticles supported on silica, which enable regioselective H/D exchange at para- and meta-C(sp²)–H bonds of ethylbenzene derivatives [3]. This system employs C₆D₆ as a deuterium source under mild conditions (60°C, 24 h), achieving >90% deuterium incorporation while avoiding side reactions like hydrogenation or dehalogenation [3]. The catalyst’s recyclability and compatibility with functional groups—including ketones, amides, and aryl ethers—make it industrially viable. Key to its success is the preservation of ortho-C(sp²)–H and C(sp³)–H bonds, ensuring precise labeling patterns [3].
Homogeneous systems using acidic media leverage zwitterionic proline derivatives to accelerate H/D exchange. For instance, 4,4-difluoroproline catalyzes deuterium incorporation into cyclohexanone analogs at pD 7.4, achieving rates 100-fold higher than unmodified proline [2]. The reaction proceeds via a carbinolammonium intermediate, with exchange efficiency dictated by the pKₐ of the catalyst and solvent isotope effects [2]. In phosphate-buffered D₂O/H₂O mixtures, substrate isotope effects (kₕ/kᴅ ≈ 1) indicate reversible proton transfer steps, enabling precise control over deuteration sites [2]. This approach is particularly effective for ethylbenzene derivatives bearing electron-withdrawing groups, which stabilize transition states during exchange [2].
Temperature profoundly influences exchange kinetics and regioselectivity. Studies on dihydrofolate reductase reveal that local unfolding enthalpies (ΔH°ᵤₙf) correlate with deuteration efficiency, with core regions requiring higher activation energies [5]. Applied to ethylbenzene-D₅ synthesis, Arrhenius analysis of H/D exchange in D₂O/HFIP (1,1,1,3,3,3-hexafluoropropan-2-ol) mixtures shows optimal deuteration at 70°C, where thermal energy balances bond cleavage and catalyst stability [4]. At lower temperatures (10–25°C), exchange is limited to solvent-accessible positions, while elevated temperatures (55–70°C) enable deeper deuteration of sterically hindered sites [5].
Palladium catalysts paired with directing groups (DGs) enable ortho-selective deuteration. For example, Pd(OAc)₂ with 8-aminoquinoline directs deuterium incorporation to the ortho-position of phenylacetic acid derivatives using D₂O as the deuterium source [4]. This method achieves >95% isotopic purity by leveraging reversible C–H activation and minimizing background exchange [4]. Platinum-based systems, such as Pt/C in iPrOD/D₂O, further enhance selectivity for aliphatic C–H bonds adjacent to carboxylic acids, enabling tandem ortho- and β-deuteration [4].
Microwave irradiation accelerates palladium-catalyzed deuteration by enhancing reaction kinetics. In a representative protocol, ethylbenzene and D₂O are heated to 150°C under microwave conditions (300 W, 20 min), achieving full deuteration at aromatic positions via rapid π-allyl intermediate formation [4]. This method reduces reaction times from 24 h to <1 h, making it suitable for high-throughput applications [4].
While palladium and iridium dominate current methodologies, emerging iron-based systems show promise for sustainable synthesis. Iron nanoparticles stabilized on carbon matrices facilitate partial deuteration of ethylbenzene at 80°C using D₂ gas, though regioselectivity remains inferior to noble-metal catalysts [1]. Ongoing research focuses on ligand design to improve iron’s activity and compatibility with sensitive functional groups.
Industrial-scale production prioritizes cost efficiency and minimal purification. A Schlenk flask protocol using tert-butylmagnesium chloride and nickel complexes in tetrahydrofuran achieves 62% yield of benzene-D₅ via dehalogenation, a precursor to ethylbenzene-D₅ [1]. Continuous flow systems with heterogeneous iridium catalysts further enhance throughput, enabling multigram synthesis with >90% isotopic purity [3]. Key challenges include managing exotherms in large-scale deuterium gas reactions and optimizing solvent recovery in D₂O-based systems [3] [4].
Flammable;Irritant